N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a piperidinyl group, a thiophenyl group, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidinyl Intermediate: The piperidinyl group can be introduced through the reaction of a suitable precursor with piperidine under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is then attached to the piperidinyl intermediate using a coupling reaction, such as Suzuki-Miyaura coupling, which involves palladium catalysis and boron reagents.
Introduction of the Thiophenyl Group: The thiophenyl group is introduced through a similar coupling reaction, ensuring the correct positioning on the ethanediamide backbone.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired ethanediamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism by which N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(thiophen-3-yl)acetamide
- N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
Uniqueness
N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-17-6-1-2-10-22(17)16-5-3-4-15(12-16)21-19(25)18(24)20-9-7-14-8-11-26-13-14/h3-5,8,11-13H,1-2,6-7,9-10H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHZGBWAGHANMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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